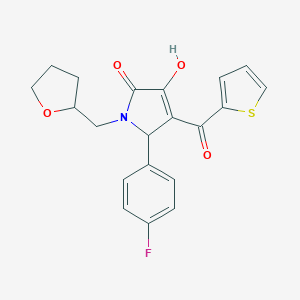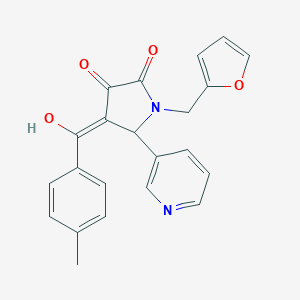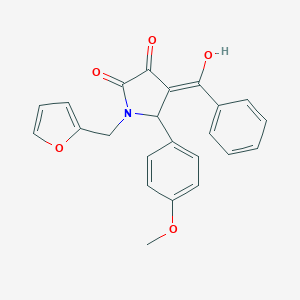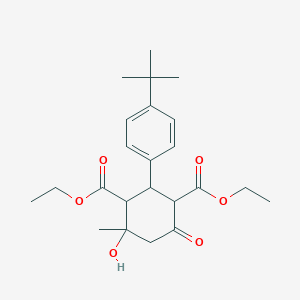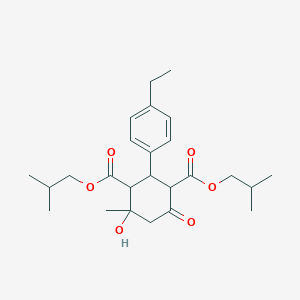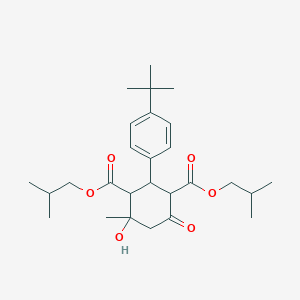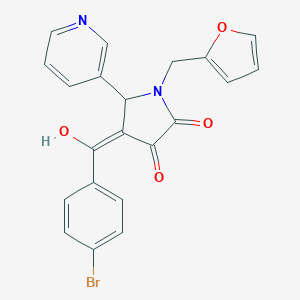![molecular formula C22H21NO6 B282485 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as HPP-4382, is a novel small molecule that has gained attention in the scientific community due to its potential applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various disease processes. For example, in cancer research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the production of amyloid-beta plaques. In Parkinson's disease research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to have various biochemical and physiological effects. In cancer research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of various oncogenes. In Alzheimer's disease research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to reduce inflammation in the brain, improve cognitive function, and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to reduce oxidative stress, protect dopaminergic neurons, and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its potency and specificity. 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to have a high affinity for its target enzymes, which allows for effective inhibition at low concentrations. However, one limitation of using 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. One direction is to further investigate its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize the synthesis method of 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its effects on various cellular pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in humans.
Métodos De Síntesis
The synthesis of 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves a multistep process that starts with the reaction of 4-methylbenzoyl chloride with 3-methoxyaniline to form 4-methyl-N-(3-methoxyphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate to form 3-(3-hydroxy-5-(3-methoxyphenyl)-4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrole. Finally, the pyrrole intermediate is reacted with glycine to form 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to have potential applications in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, 3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
Fórmula molecular |
C22H21NO6 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
3-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C22H21NO6/c1-13-6-8-14(9-7-13)20(26)18-19(15-4-3-5-16(12-15)29-2)23(11-10-17(24)25)22(28)21(18)27/h3-9,12,19,26H,10-11H2,1-2H3,(H,24,25)/b20-18+ |
Clave InChI |
XQRNYNDVDCRSIM-CZIZESTLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-benzoyl-7-(4-fluorophenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282402.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282406.png)

![methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282409.png)

